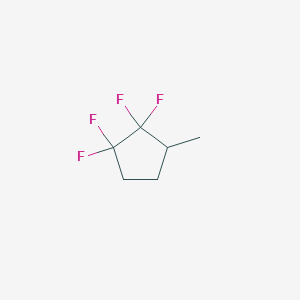
1,1,2,2-Tetrafluoro-3-methylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) is a fluorinated cycloalkane with the molecular formula C6H8F4. This compound is characterized by the presence of four fluorine atoms and a methyl group attached to a cyclopentane ring. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) typically involves the fluorination of cyclopentane derivatives. One common method is the reaction of cyclopentane with fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as antimony pentafluoride (SbF5), to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated cyclopentanones or cyclopentanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides, alcohols, or amines can be used in the presence of a base or acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Major Products Formed
Substitution: Fluorinated cyclopentane derivatives with various functional groups.
Oxidation: Fluorinated cyclopentanones or cyclopentanol derivatives.
Reduction: Partially or fully hydrogenated cyclopentane derivatives.
科学的研究の応用
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Explored for its potential as a diagnostic agent in medical imaging due to its fluorine content, which can enhance contrast in imaging techniques such as MRI.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers, where fluorinated compounds are desired for their unique properties.
作用機序
The mechanism of action of Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and selectivity of the compound by altering the electron density and steric environment around the cyclopentane ring. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through fluorine’s unique electronic and steric effects.
類似化合物との比較
Similar Compounds
Cyclopentane,1,1,2,2-tetrafluoro-(9ci): Lacks the methyl group, resulting in different chemical and physical properties.
Cyclopentane,1,1,2,2-tetrafluoro-3-ethyl-(9ci): Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Cyclopentane,1,1,2,2-tetrafluoro-3-chloro-(9ci):
Uniqueness
Cyclopentane,1,1,2,2-tetrafluoro-3-methyl-(9ci) is unique due to the presence of both fluorine atoms and a methyl group on the cyclopentane ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where specific reactivity and stability are required.
特性
分子式 |
C6H8F4 |
|---|---|
分子量 |
156.12 g/mol |
IUPAC名 |
1,1,2,2-tetrafluoro-3-methylcyclopentane |
InChI |
InChI=1S/C6H8F4/c1-4-2-3-5(7,8)6(4,9)10/h4H,2-3H2,1H3 |
InChIキー |
OAKGFPNCQMXEJA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
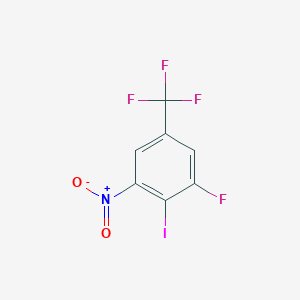
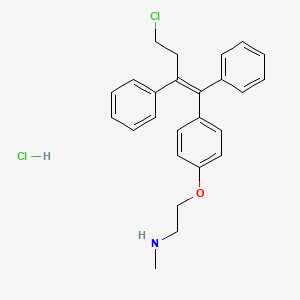

![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13432318.png)
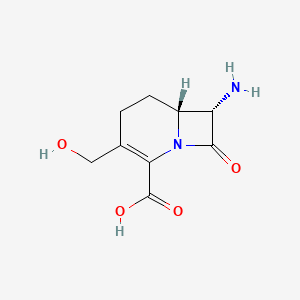
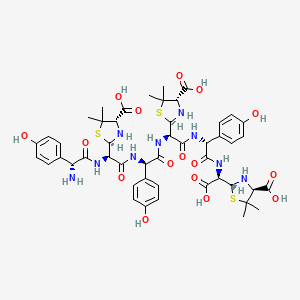
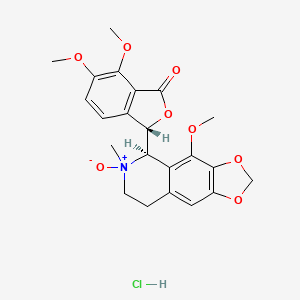
![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
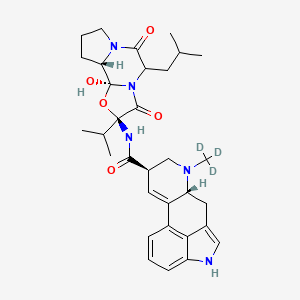

![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)

![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
